2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine
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Overview
Description
2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYLPHENYL]METHYL})AMINE: is a complex organic compound that features an indole core structure substituted with a methoxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYLPHENYL]METHYL})AMINE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The methoxy and trifluoromethylphenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the indole ring or the trifluoromethyl group, resulting in various reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYLPHENYL]METHYL})AMINE involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors or enzymes, modulating their activity. The methoxy and trifluoromethylphenyl groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
2-Pyrrolidone: A lactam used in the production of polymers and as a solvent.
Uniqueness
What sets 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYLPHENYL]METHYL})AMINE apart is its complex structure, which combines an indole core with functional groups that enhance its chemical reactivity and biological activity. This makes it a versatile compound with applications across multiple scientific disciplines.
Properties
Molecular Formula |
C20H21F3N2O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C20H21F3N2O/c1-13-17(18-11-16(26-2)7-8-19(18)25-13)9-10-24-12-14-3-5-15(6-4-14)20(21,22)23/h3-8,11,24-25H,9-10,12H2,1-2H3 |
InChI Key |
NWBFIOGWULTPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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